molecular formula C20H21N3O3S2 B2931738 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313550-16-2

4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2931738
CAS No.: 313550-16-2
M. Wt: 415.53
InChI Key: WZNKKJDYYVYNIR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a (2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene moiety at the N-terminus. Its synthesis likely involves coupling a sulfamoyl-substituted benzoyl chloride with a thiazol-2-ylidene amine precursor, as inferred from analogous methods in . The thiazole ring’s tautomerism (thione vs. thiol forms) and dihydro structure contribute to its reactivity and binding interactions, as observed in related compounds .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-23(4-2)28(25,26)17-12-10-16(11-13-17)19(24)22-20-21-18(14-27-20)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKKJDYYVYNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features, supported by evidence from diverse sources:

Compound Name / ID Structural Variations Key Properties/Activities Evidence Source
4-(Diethylsulfamoyl)-N-[(2Z)-4-(4-nitrophenyl)-thiazol-2-ylidene]benzamide Thiazole substituted with 4-nitrophenyl Enhanced electron-withdrawing effects; potential for improved target binding due to nitro group polarity
4-(Diethylsulfamoyl)-N-[(2Z)-4-(4-iodophenyl)-thiazol-2-ylidene]benzamide Thiazole substituted with 4-iodophenyl Bulkier substituent; may influence steric hindrance and halogen bonding in enzyme pockets
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-thiazol-2-yl]benzamide Diethyl → dimethyl sulfamoyl; 3-nitrophenyl substituent Reduced steric bulk from dimethyl group; altered solubility and electronic profile
4-[(3-Methyl-4-aryl-thiazol-2-ylidene)amino]benzenesulphonamide Thiazole with 3-methyl and aryl groups; sulfonamide instead of sulfamoyl Selective inhibition of human carbonic anhydrase XII (hCA XII) in low nM range; optimized binding via N-methyl
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-thiazol-2-ylidene]-4-methyl-benzamide Methoxyphenyl and methyl substituents on thiazole; methylbenzamide Stabilized Z-configuration confirmed by X-ray crystallography; planar geometry aids π-π stacking
4-(Diethylsulfamoyl)-N-[(2Z)-3-propargyl-6-sulfamoyl-dihydrobenzothiazol-2-ylidene]benzamide Propargyl and sulfamoyl groups on benzothiazole Potential for click chemistry modifications; dual sulfonamide groups may enhance solubility
EMAC8002i (4-[(3-Methyl-4-aryl-thiazol-2-ylidene)amino]benzenesulphonamide) Methyl and aryl substituents on thiazole; sulfonamide linker High selectivity for hCA XII over hCA I/II; ROESY NMR confirms E/Z isomerism and binding modes

Key Observations:

This contrasts with the iodophenyl analog , where the bulky iodine atom may prioritize hydrophobic interactions. Sulfamoyl vs. Sulfonamide: The diethylsulfamoyl group in the target compound offers greater steric flexibility compared to the rigid sulfonamide in , which is critical for selective hCA XII inhibition.

Thiazole Ring Modifications: Tautomerism and Geometry: The thione tautomer dominates in dihydrothiazoles (confirmed by IR and NMR in ), stabilizing the Z-configuration. This contrasts with non-dihydro thiazoles (e.g., ), where tautomerism is less pronounced. Substituent Position: 4-Phenyl substitution (target compound) vs. 4-aryl in affects ring planarity and π-stacking interactions. Crystallographic data in shows dihedral angles of 46.5°–66.78° between substituents, influencing packing and solubility.

Sulfamoyl Group Variations: Diethyl vs.

Biological Relevance: Enzyme Inhibition: Compounds like EMAC8002i demonstrate that minor structural changes (e.g., methyl vs. ethyl groups) significantly impact isoform selectivity (hCA XII vs. hCA I/II). The target compound’s diethylsulfamoyl group may similarly fine-tune selectivity. Dual Inhibition Potential: Analogous scaffolds in show dual inhibition of hCA and COX-2, suggesting the target compound’s thiazole and sulfamoyl groups could be optimized for multi-target activity.

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a novel organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a diethylsulfamoyl group attached to a benzamide core, which is further linked to a thiazole derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit critical pathways involved in cancer cell proliferation. Research has shown that derivatives targeting EGFR and HER-2 receptors demonstrate strong anti-proliferative effects against breast cancer cell lines such as MCF-7 and SK-BR-3 .
CompoundCell LineIC50 (µM)Mechanism
YH-9SK-BR-35.5EGFR/HER-2 inhibition
YH-9MCF-712.0EGFR/HER-2 inhibition

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainActivity
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansWeak

In vitro assays demonstrated that the compound could disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Case Studies

  • Breast Cancer Study : A study involving a series of thiazole derivatives showed that compounds with structural similarities to our target compound were effective in inhibiting cancer cell growth through apoptosis induction .
  • Antibacterial Screening : A screening of various sulfamoyl derivatives revealed that those containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts .

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